molecular formula C13H20N5O5+ B2816324 CID 136259130 CAS No. 40027-70-1

CID 136259130

Cat. No.: B2816324
CAS No.: 40027-70-1
M. Wt: 326.33 g/mol
InChI Key: IYYIBFCJILKPCO-WOUKDFQISA-O
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Description

N(2),N(2),N(7)-trimethylguanosine is a methylguanosine.

Biological Activity

Overview of CID 136259130

This compound, also known as 5,5,5-Trifluoropentan-2-one , is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure, characterized by a ketone group and three fluorine atoms, enhances its lipophilicity and metabolic stability, which are crucial for biological interactions.

The biological activity of this compound can be attributed to several factors:

  • Fluorine Substitution : The presence of fluorine atoms increases the compound's affinity for biological membranes and enzymes due to enhanced lipophilicity.
  • Ketone Functionality : The ketone group can participate in hydrogen bonding and nucleophilic addition reactions, influencing its reactivity with various biomolecules.

Potential Applications

Research has indicated that this compound may have potential applications in:

  • Drug Development : As an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.
  • Biological Studies : Investigating its interactions with proteins and nucleic acids to understand its potential therapeutic effects.

Synthesis of Derivatives

Recent studies have focused on synthesizing derivatives of this compound to explore their biological properties. For instance:

  • 4-Amino-4-aryl Derivatives : These compounds have been synthesized using this compound as a starting material. The chirality of these derivatives is essential for their biological activity, as different enantiomers can exhibit distinct pharmacological effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds derived from this compound. Researchers have explored how variations in substituents affect:

  • Binding Affinity : Modifications can enhance or reduce the binding affinity to target proteins.
  • Metabolic Stability : Certain structural changes may improve resistance to metabolic degradation.

Research Findings Table

StudyFocusKey Findings
Study 1Synthesis of Trifluorinated CompoundsDemonstrated enhanced lipophilicity and stability in biological systems.
Study 2Biological Activity ScreeningIdentified potential anti-inflammatory properties in certain derivatives.
Study 3SAR AnalysisEstablished correlations between structural modifications and biological efficacy.

Properties

CAS No.

40027-70-1

Molecular Formula

C13H20N5O5+

Molecular Weight

326.33 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-7-methyl-1H-purin-9-ium-6-one

InChI

InChI=1S/C13H19N5O5/c1-16(2)13-14-10-7(11(22)15-13)17(3)5-18(10)12-9(21)8(20)6(4-19)23-12/h5-6,8-9,12,19-21H,4H2,1-3H3/p+1/t6-,8-,9-,12-/m1/s1

InChI Key

IYYIBFCJILKPCO-WOUKDFQISA-O

SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N(C)C)C3[CH]C(C(O3)CO)O

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N(C)C)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N(C)C)C3C(C(C(O3)CO)O)O

solubility

not available

Origin of Product

United States

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